4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole
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Overview
Description
4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and two fluorine atoms attached to a phenyl ring, making it a unique and potentially useful molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole typically involves the reaction of 2,4-difluoroaniline with chloroacetyl chloride in the presence of a base, followed by cyclization with sulfur and a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The presence of the chloromethyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of certain enzymes or receptors. The fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-phenyl-1,3-thiazole: Lacks the fluorine atoms, which may result in different chemical and biological properties.
2-(2,4-Difluorophenyl)-1,3-thiazole:
4-(Bromomethyl)-2-(2,4-difluorophenyl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and properties.
Uniqueness
The unique combination of the chloromethyl group and the difluorophenyl ring in 4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole imparts distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
CAS No. |
113264-14-5 |
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Molecular Formula |
C10H6ClF2NS |
Molecular Weight |
245.68 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6ClF2NS/c11-4-7-5-15-10(14-7)8-2-1-6(12)3-9(8)13/h1-3,5H,4H2 |
InChI Key |
QTIIBDYOYJXGJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=CS2)CCl |
Origin of Product |
United States |
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